4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

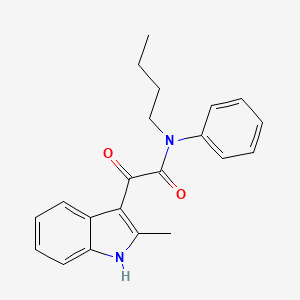

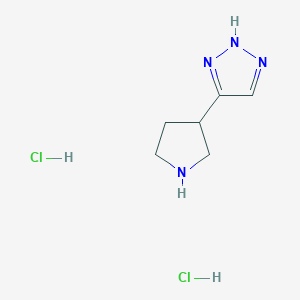

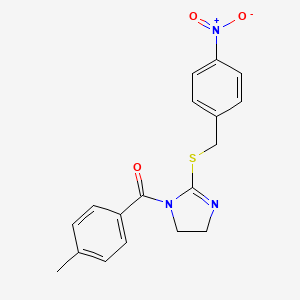

The compound “4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride” is a chemical compound with the IUPAC name 3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride . It has a molecular weight of 211.09 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H . This indicates that the compound consists of a pyrrolidine ring attached to a triazole ring, with two chloride ions associated with it.科学的研究の応用

Neuroprotective Agents

Triazole-based compounds, such as 4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride, have shown promising results in neuroprotection . They can potentially be used for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . These compounds have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agents

These compounds have also demonstrated significant anti-neuroinflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests their potential use in treating neuroinflammatory conditions.

Drug Discovery

1,2,3-triazoles, including 4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride, have found broad applications in drug discovery . They are used in the synthesis of various pharmaceutical compounds due to their high chemical stability and strong dipole moment .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . Their unique chemical properties make them useful in the creation of a wide range of organic compounds .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and ability to form strong bonds . They can be used to create polymers with unique properties .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry for the creation of complex structures . Their ability to form strong bonds and their high chemical stability make them ideal for this application .

Bioconjugation

1,2,3-triazoles are used in bioconjugation, a process that involves attaching a small molecule, such as a drug or a dye, to a biomolecule, like a protein or a nucleic acid . This is often done to enhance the properties of the biomolecule or to enable it to perform new functions .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging, a technique used in biological and medical research to visualize cells, tissues, and organs . They can be used to create fluorescent probes that bind to specific targets, allowing researchers to track biological processes in real time .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

将来の方向性

While specific future directions for “4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride” are not available, pyrrolidine derivatives are of great interest in drug discovery due to their versatility and wide range of biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and optimizing their structures for improved pharmacokinetic profiles .

特性

IUPAC Name |

4-pyrrolidin-3-yl-2H-triazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-2-7-3-5(1)6-4-8-10-9-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEMDRGLNWHDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrrolidin-3-yl-2H-triazole;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2891418.png)

![2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2891423.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide](/img/structure/B2891426.png)

![3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride](/img/structure/B2891429.png)

![N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2891430.png)

![3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2891432.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)